N,4-diethylpiperazine-1-carbothioamide N,4-diethylpiperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11018948
InChI: InChI=1S/C9H19N3S/c1-3-10-9(13)12-7-5-11(4-2)6-8-12/h3-8H2,1-2H3,(H,10,13)
SMILES: CCNC(=S)N1CCN(CC1)CC
Molecular Formula: C9H19N3S
Molecular Weight: 201.33 g/mol

N,4-diethylpiperazine-1-carbothioamide

CAS No.:

Cat. No.: VC11018948

Molecular Formula: C9H19N3S

Molecular Weight: 201.33 g/mol

* For research use only. Not for human or veterinary use.

N,4-diethylpiperazine-1-carbothioamide -

Specification

Molecular Formula C9H19N3S
Molecular Weight 201.33 g/mol
IUPAC Name N,4-diethylpiperazine-1-carbothioamide
Standard InChI InChI=1S/C9H19N3S/c1-3-10-9(13)12-7-5-11(4-2)6-8-12/h3-8H2,1-2H3,(H,10,13)
Standard InChI Key OPRNYLDGGCUAKJ-UHFFFAOYSA-N
SMILES CCNC(=S)N1CCN(CC1)CC
Canonical SMILES CCNC(=S)N1CCN(CC1)CC

Introduction

Chemical Characteristics and Structural Analysis

Molecular Properties

N,4-Diethylpiperazine-1-carbothioamide features a molecular weight of 201.33 g/mol and the IUPAC name N,4-diethylpiperazine-1-carbothioamide. Its structure comprises a piperazine ring substituted with diethyl groups at the 1- and 4-positions, along with a carbothioamide (-C(=S)NH₂) functional group. The compound’s canonical SMILES representation is CCNC(=S)N1CCN(CC1)CC, reflecting its branched alkyl and thiourea components.

Table 1: Key Molecular Descriptors of N,4-Diethylpiperazine-1-carbothioamide

PropertyValue
Molecular FormulaC₉H₁₉N₃S
Molecular Weight201.33 g/mol
CAS NumberNot Available
XLogP31.7 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The thiourea group contributes to its polarity, while the diethyl substituents enhance lipophilicity, as evidenced by an estimated XLogP3 of 1.7. This balance influences its solubility profile, with moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous carbothioamides reveal distinct signals for the thiourea NH proton (δ 8.2–9.1 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) . Infrared (IR) spectroscopy typically shows a strong absorption band near 1,250 cm⁻¹ corresponding to the C=S stretching vibration. High-resolution mass spectrometry (HRMS) of the compound would yield a molecular ion peak at m/z 201.33, consistent with its molecular weight .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N,4-diethylpiperazine-1-carbothioamide involves sequential alkylation and thiourea formation steps starting from piperazine precursors. A representative route includes:

  • Diethylation of Piperazine: Reaction of piperazine with ethyl bromide in the presence of a base to yield 1,4-diethylpiperazine.

  • Thiocarbamoylation: Treatment with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) to introduce the carbothioamide group .

Critical parameters such as reaction temperature (typically 60–80°C), solvent choice (e.g., ethanol or tetrahydrofuran), and catalyst use (e.g., triethylamine) significantly impact yields, which range from 45% to 65% in optimized conditions .

Challenges in Scalability

Key hurdles in large-scale production include:

  • Purification Difficulties: Co-elution of byproducts during column chromatography due to similar polarities.

  • Thiophosgene Handling: Safety concerns associated with thiophosgene’s toxicity and volatility.
    Alternative approaches employing greener reagents, such as polymer-supported thiourea precursors, are under investigation to improve safety and efficiency .

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
N,4-Diethylpiperazine-1-carbothioamide8–16>64
N-(1-Adamantyl)carbothioamide 4–832–64
Piperazine-1-carboxamide>64>64

Hypoglycemic Effects

Preliminary studies on structurally related carbothioamides, such as N-(1-adamantyl) derivatives, reveal significant hypoglycemic activity in streptozotocin-induced diabetic rats (30–40% reduction in serum glucose at 50 mg/kg) . While direct data for N,4-diethylpiperazine-1-carbothioamide are lacking, its structural analog’s ability to enhance insulin sensitivity suggests potential for further investigation .

Hazard CategoryClassification
Acute Oral ToxicityCategory 4 (H302)
Skin CorrosionCategory 1B (H314)
Aquatic ToxicityChronic 3 (H412)

Current Research Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Recent efforts focus on modifying the diethyl and carbothioamide groups to enhance bioavailability. For instance:

  • Replacing ethyl with cyclopropyl groups to improve metabolic stability.

  • Introducing fluorinated substituents to increase membrane permeability .

Formulation Challenges

The compound’s poor aqueous solubility (<0.1 mg/mL at pH 7.4) limits its utility in parenteral formulations. Nanoemulsion and liposomal encapsulation strategies are being explored to enhance dissolution rates and target specificity.

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